Pomalidomide-d4

Bioanalytical chemistry LC-MS/MS Pharmacokinetics

Pomalidomide-d4 is the definitive deuterated SIL-IS for pomalidomide bioanalysis. Four deuterium atoms at the 4,4,5,5-positions of the piperidinedione ring deliver a precise +4 Da mass shift (m/z 277→281), ensuring chromatographic co-elution with unambiguous MS/MS separation. Supplied with full ICH/USP-compliant characterization for ANDA method validation. The specific labeling pattern minimizes H/D back-exchange under physiological pH, preserving mass shift integrity throughout sample processing. Traceable to pharmacopeial standards. Ideal for LC-MS/MS quantification across plasma, urine, and tissue homogenates.

Molecular Formula C₁₃H₇D₄N₃O₄
Molecular Weight 277.27
CAS No. 1416575-78-4
Cat. No. B1142770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-d4
CAS1416575-78-4
Synonyms4-Amino-2-(2,6-dioxo-3-piperidinyl)isoindole-1,3-dione-d4;  4-Amino-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione-d4;  Actimid-d4;  CC 4047-d4;  IMiD 3-d4
Molecular FormulaC₁₃H₇D₄N₃O₄
Molecular Weight277.27
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-d4 (CAS 1416575-78-4) Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Pomalidomide-d4 (CAS 1416575-78-4) is the deuterium-labeled analog of Pomalidomide, a third-generation immunomodulatory imide drug (IMiD) approved for the treatment of relapsed and refractory multiple myeloma . The compound carries four deuterium atoms incorporated at the 4,4,5,5-positions of the piperidine-2,6-dione ring, yielding a molecular formula of C13H7D4N3O4 and a molecular mass of 277.27 Da—exactly +4 Da relative to the unlabeled parent (273.24 Da) [1]. Pomalidomide-d4 is supplied as a fully characterized reference standard with detailed characterization data compliant with regulatory guidelines and is intended for use as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of pomalidomide in biological matrices via LC-MS/MS [2]. The compound enables precise correction for matrix effects, extraction recovery variability, and ionization efficiency fluctuations inherent in quantitative bioanalysis .

Pomalidomide-d4 (CAS 1416575-78-4): Why Deuterated Internal Standards Are Not Interchangeable


Substituting a different isotopologue (e.g., Pomalidomide-d5 or Pomalidomide-d3) or a non-isotopic internal standard (e.g., a structural analog) for Pomalidomide-d4 introduces significant risks to assay accuracy and regulatory acceptability. The deuterium labeling pattern determines the exact mass shift relative to the unlabeled analyte; Pomalidomide-d4 provides a consistent +4 Da offset (m/z 277→281 for [M+H]+), whereas alternative isotopologues yield different mass shifts—Pomalidomide-d5 yields +5 Da and Pomalidomide-d3 yields +3 Da—which may affect chromatographic co-elution, ion suppression profiles, and MS/MS transition selection . Furthermore, the specific deuterium positions (4,4,5,5 on the piperidinedione ring) confer differential susceptibility to hydrogen-deuterium exchange under physiological or sample processing conditions compared with other deuterated analogs [1]. Pomalidomide-d4 is supplied with detailed characterization data compliant with regulatory guidelines for analytical method validation (AMV) and abbreviated new drug application (ANDA) quality control, establishing a documented traceability chain that generic or alternative internal standards may lack [2].

Pomalidomide-d4 (CAS 1416575-78-4) Quantitative Differentiation Evidence vs. Alternative Internal Standards


Mass Shift Precision: Pomalidomide-d4 Provides Consistent +4 Da Offset for MS/MS Quantification

Pomalidomide-d4 exhibits a precise +4 Da mass shift relative to unlabeled Pomalidomide (273.24 Da → 277.27 Da), corresponding to the incorporation of four deuterium atoms at the 4,4,5,5-positions of the piperidine-2,6-dione ring [1]. This exact mass difference enables unambiguous MS/MS transition selection without isotopic interference from the M+2 or M+4 natural abundance peaks of the unlabeled analyte. In contrast, Pomalidomide-d5 (CAS 1377838-49-7) yields a +5 Da shift (m/z 278.28), and Pomalidomide-d3 (CAS 2093128-28-8) yields a +3 Da shift (m/z 276.26), each requiring distinct MS parameter optimization and presenting different potential for signal cross-contribution .

Bioanalytical chemistry LC-MS/MS Pharmacokinetics

Isotopic Purity: Pomalidomide-d4 Specified at ≥98% Deuterium Incorporation for Reliable Quantification

Pomalidomide-d4 is supplied with a specified isotopic purity of ≥98% deuterium incorporation at the four labeled positions . This high isotopic enrichment ensures that the internal standard signal contribution to the unlabeled analyte channel remains below 2%, well within FDA and EMA bioanalytical method validation guidelines requiring internal standard interference ≤5% of the LLOQ response. Pomalidomide-d5 and Pomalidomide-d3 products are also specified at ≥98-99% isotopic purity, establishing the class benchmark for deuterated pomalidomide internal standards .

Bioanalytical validation Isotope dilution Method development

Regulatory-Grade Characterization: Pomalidomide-d4 Is Supplied with Full Compliance Data for ANDA and AMV Applications

Pomalidomide-d4 is provided with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. The product is further traceable to pharmacopeial reference standards (USP or EP) where feasibility permits . This regulatory readiness contrasts with research-grade deuterated analogs that may lack the full documentation suite required for GLP or GMP environments, potentially delaying regulatory submission timelines [2].

Regulatory bioanalysis ANDA Method validation

Method Validation Performance: LC-MS/MS Quantification Achieves R² = 0.9991 Over 1–100 ng/mL Range with Deuterated Internal Standard

A validated LC-MS/MS method using a stable isotope-labeled internal standard (SIL-IS) for pomalidomide quantification in human plasma achieved a calibration range of 1.006–100.6 ng/mL with a coefficient of determination R² = 0.9991 [1]. While the published study does not specify which deuterated isotopologue was employed as the internal standard, the method validation parameters establish the benchmark performance achievable when a properly matched SIL-IS (such as Pomalidomide-d4, d3, or d5) is utilized. Methods employing non-isotopic internal standards or suboptimal isotopologues typically exhibit lower precision and accuracy due to incomplete correction of matrix effects and extraction variability .

Bioanalytical method validation Pharmacokinetics Human plasma

Pomalidomide-d4 (CAS 1416575-78-4) Validated Application Scenarios for Scientific and Industrial Procurement


Quantitative Bioanalysis of Pomalidomide in Human Plasma for Pharmacokinetic Studies

Pomalidomide-d4 serves as the stable isotope-labeled internal standard (SIL-IS) in validated LC-MS/MS methods for quantifying pomalidomide over a dynamic range of 1.006–100.6 ng/mL in human plasma with R² = 0.9991 linearity [1]. The +4 Da mass offset ensures chromatographic co-elution with the unlabeled analyte while providing unambiguous MS/MS transition separation, enabling precise correction for matrix effects and extraction recovery variability [2].

Analytical Method Development and Validation (AMV) for ANDA Submissions

Pomalidomide-d4 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications in support of Abbreviated New Drug Applications (ANDA) [1]. The product is traceable to pharmacopeial standards (USP or EP) where feasibility permits, facilitating regulatory acceptance of bioanalytical data packages [2].

Stable Isotope Dilution LC-MS/MS for Clinical and Preclinical ADME Studies

In absorption, distribution, metabolism, and excretion (ADME) investigations, Pomalidomide-d4 enables accurate quantification of pomalidomide in diverse biological matrices including plasma, urine, and tissue homogenates [1]. The deuterium labeling at the 4,4,5,5-positions of the piperidinedione ring confers reduced susceptibility to hydrogen-deuterium back-exchange under physiological pH conditions compared with alternative labeling patterns, preserving the mass shift integrity throughout sample processing and analysis [2].

Reference Standard for Pharmacopeial Traceability and QC Release Testing

Pomalidomide-d4 is utilized as a fully characterized reference standard for establishing traceability chains to pharmacopeial monographs (USP/EP) in quality control release testing of pomalidomide active pharmaceutical ingredient (API) and finished dosage forms [1]. The compound is suitable for commercial production quality control applications, ensuring batch-to-batch consistency in pomalidomide manufacturing [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomalidomide-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.